3-Acetylhexane-2,4-dione
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Overview
Description
3-Acetylhexane-2,4-dione is a chemical compound with the molecular formula C8H12O3 . It is a type of thiazolidinone, a biologically important five-membered heterocyclic ring .
Synthesis Analysis
Thiazolidinones, such as 3-Acetylhexane-2,4-dione, can be synthesized using various methods. One common method involves the Knoevenagel condensation followed by the Mannich reaction . Another approach involves the use of multi-component reactions (3-7CRs) to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of 3-Acetylhexane-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidinones, including 3-Acetylhexane-2,4-dione, exhibit a diverse range of chemical reactions. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Scientific Research Applications
Tetracene-5,12-dione
Anticancer Potential
Tetracene-5,12-dione has shown marked efficacy against breast and cervical cancer cell lines, positioning it as a promising anticancer candidate . The compound interacts with DNA at the molecular level, exerting profound biological effects .
Organic Electronic Materials
Tetracene-5,12-dione is a widely used intermediate for organic electronic materials . It’s a typical OPAH (Polycyclic Aromatic Hydrocarbon) and is one of the ubiquitous pollutants in urban air that may pose risks to human health .
Pyrimidine-2,4-dione
PARP-1 Inhibitors
Pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against PARP-1 (Poly (ADP-ribose) polymerases-1), a protein involved in DNA repair damage . These inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Anticancer, Antitumor, Antioxidant, Antiviral, Antibacterial Activities
Pyrimidine derivatives exhibit promising anticoagulant, antitubercular, antileukemic, antimicrobial, anti-inflammatory, anti-HIV, analgesic, anticancer, antitumoral, antioxidant, antiviral, antibacterial, antimalarial, and antinociceptive activities .
Antiangiogenic, Resistance-Modifying, Anti-Myco-bacterium Tuberculosis Activities
Pyrimido[4,5-d]pyrimidines revealed potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis .
Hepatoprotective Agents
Pyrimidopyrimidines are conveyed as receptors for tyrosine kinase and have been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate. They also act as hepatoprotective agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-acetylhexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPWYFCOJJMFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylhexane-2,4-dione |
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